molecular formula C18H21NO2 B8311694 N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl benzeneacetamide

N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl benzeneacetamide

Cat. No.: B8311694
M. Wt: 283.4 g/mol
InChI Key: DYCLVCOVNNPANH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl benzeneacetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-14(18(21)16-11-7-4-8-12-16)19(2)17(20)13-15-9-5-3-6-10-15/h3-12,14,18,21H,13H2,1-2H3

InChI Key

DYCLVCOVNNPANH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry 1 L round-bottomed flask equipped with a magnetic stirrer was charged (+)-pseudoephedrine (13.92 g, 84.26 mmol, 1.0 equiv), triethylamine (13.39 mL, 96.06 mmol, 1.14 mmol), and tetrahydrofuran (340 mL). The solution was cooled to 0° C. and phenylacetyl chloride (14.33 g, 92.69 mmol, 1.1 equiv) was added via cannula over a 20 minute interval as a solution in tetrahydrofuran (90 mL). After 30 minutes, the reaction was quenched with saturated sodium bicarbonate. The amide was extracted from brine (1 L) with ethyl acetate (400 mL, 130 mL, 130 mL), and the organic extracts were dried over sodium sulfate. After removal of the solvent under reduced pressure, a solid was obtained. The solid was recrystallized from 2:1:1 ether/dichloromethane/hexanes (500 mL), affording the phenylacetamide (17.90 g, 75% yield) as a white powder: mp 145°-146° C.; 1H NMR (300 MHz, C6D6) δ6.9-7.5 (m, 10H), 4.55 (br, 1H), 4.48 (t, 1H, J=7.1 Hz), 4.11 (m, 1H), 3.95 (m, 1H), 3.83 (m, 1H), 3.78 (s, 2H), 3.31 (d, 2H, J=1.3 Hz), 2.76 (s, 3H), 2.12 (s, 3H), 0.95 (d, 3H, J=7.0 Hz), 0.42 (d, 3H, J=6.7 Hz); 13C NMR (75.5 MHz, CDCl3) δ173.1, 172.2, 142.2, 141.4, 135.5, 134.5, 128.7, 128.64, 128.58, 128.3, 128.1, 127.5, 126.73, 126.68, 126.6, 126.3, 76.2, 75.3, 58.6, 41.8, 41.4, 33.3, 27.0, 15.0, 14.3; FTIR (neat film) cm-1 3393 (br, m), 1618 (s), 1494 (m), 1453 (m), 1402 (m); HRMS (FAB) Calcd for C18H22NO2 (MH+): 284. 1652. Found: 284.1646.
Name
(+)-pseudoephedrine
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
13.39 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
14.33 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
75%

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